N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a piperidine ring, which is further substituted with a methylsulfonyl group and a carboxamide group
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit interesting nonlinear optical (nlo) properties , suggesting potential targets in optical applications.
Mode of Action
It’s worth noting that compounds with similar structures have been found to display strong nlo properties . This suggests that the compound may interact with its targets by altering their optical properties.
Result of Action
Similar compounds have been found to exhibit anti-cancer activity against various cancer cell lines , suggesting potential cytotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-aminobenzothiazole with piperidine-3-carboxylic acid under specific conditions to form the core structure. The methylsulfonyl group is then introduced through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide.
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Another benzothiazole derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of the piperidine ring and the methylsulfonyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-22(19,20)17-8-4-5-10(9-17)13(18)16-14-15-11-6-2-3-7-12(11)21-14/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNLQQLQHBSGRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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